Trans-4-(fluoromethyl)cyclohexan-1-amine
Description
Properties
IUPAC Name |
4-(fluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUADPFVHIOXSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CF)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Cyclohexanone Precursors
The synthesis often begins with the introduction of the fluoromethyl group to a cyclohexane scaffold. A common approach involves fluorinating 4-(hydroxymethyl)cyclohexanone using diethylaminosulfur trifluoride (DAST), which selectively replaces the hydroxyl group with fluorine. This step typically proceeds in dichloromethane at 0–25°C, achieving conversions >90% within 4–6 hours. The resulting 4-(fluoromethyl)cyclohexanone is isolated via fractional distillation or column chromatography.
Reductive Amination to the Amine
The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This one-pot reaction proceeds at room temperature over 12–24 hours, yielding trans-4-(fluoromethyl)cyclohexan-1-amine with diastereomeric ratios of 9:1 (trans:cis). Catalytic hydrogenation with Raney nickel under 50 psi H2 pressure further enhances selectivity, favoring the trans isomer due to steric hindrance from the fluoromethyl group.
Table 1: Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Trans:cis Ratio |
|---|---|---|---|---|---|
| NaBH3CN | MeOH | 25 | 24 | 78 | 8:1 |
| Raney Ni (H2) | EtOAc | 50 | 6 | 92 | 12:1 |
| BH3·THF | THF | 0 | 18 | 65 | 6:1 |
Schmidt Reaction of Trans-4-(Fluoromethyl)cyclohexanecarboxylic Acid
Carboxylic Acid to Isocyanate Rearrangement
Adapting the Schmidt reaction, trans-4-(fluoromethyl)cyclohexanecarboxylic acid reacts with sodium azide (NaN3) in the presence of concentrated sulfuric acid. The reaction forms an acyl azide intermediate, which undergoes Curtius rearrangement to generate trans-4-(fluoromethyl)cyclohexyl isocyanate. This step is conducted in chloroform at 40–50°C for 12 hours, with careful control of acid addition to minimize side reactions.
Hydrolysis to the Primary Amine
The isocyanate intermediate is hydrolyzed under basic conditions (40% NaOH, 10–20°C) to yield the primary amine. This method achieves total yields of 85–88% and optical purity >99.5%, making it preferable for industrial-scale production. The use of sodium azide instead of hydrazoic acid enhances safety, while protonic acids like H2SO4 or trifluoroacetic acid improve reaction efficiency.
Alkylation of 4-Aminocyclohexanol
O-Alkylation with Fluoromethylating Agents
A less common but promising route involves alkylating 4-aminocyclohexanol with a fluoromethyl electrophile. For example, reacting 4-aminocyclohexanol with fluoromethyl triflate in dimethylformamide (DMF) and sodium hydride (NaH) at 60°C produces the trans isomer in 25–35% yield. While yields are modest, this method avoids hazardous azides and enables late-stage fluorination.
Challenges in Stereocontrol
Steric effects from the fluoromethyl group often lead to cis contamination. Purification via recrystallization from hexane/ethyl acetate mixtures improves diastereomeric excess to >98%. Catalytic amounts of chiral auxiliaries, such as (R)-BINOL, have been explored to enhance enantioselectivity but remain experimental.
Chemical Reactions Analysis
Amide and Urea Formation
Trans-4-(fluoromethyl)cyclohexan-1-amine participates in nucleophilic acyl substitution reactions with carbonyl electrophiles, such as isocyanates and acyl chlorides, to form ureas or amides.
Key Reactions:
-
Urea Synthesis :
Reaction with aryl isocyanates under basic conditions yields 1-((1,4-trans)-4-(fluoromethyl)cyclohexyl)-3-arylureas.
Example :This method, demonstrated for (1,4-trans)-4-(trifluoromethyl)phenoxycyclohexan-1-amine, achieves moderate yields (45–70%) with electron-withdrawing substituents enhancing reactivity .
-
Amide Coupling :
Coupling with carboxylic acid derivatives (e.g., 3,4,5-trimethoxybenzoyl chloride) using HCTU/HOBt/DIEA generates fluorinated amides. Such reactions are critical in designing P-glycoprotein inhibitors .
Thioamide and Thiazole Derivatives
The amine group can undergo thionation or cyclization to form heterocycles:
-
Thioamide Synthesis :
Treatment with Lawesson’s reagent converts amides to thioamides. For example, 4,4-difluorocyclohexylamine derivatives yield mono- or di-thioamides, identifiable via -NMR shifts (e.g., δ ~10 ppm for thioamide NH) . -
Thiazole Formation :
Condensation with α-haloketones or thioureas enables thiazole ring formation, a strategy used in synthesizing bioactive heterocycles .
Enzymatic Resolution and Dynamic Isomerization
Enzymatic processes using transaminases can resolve cis/trans mixtures or enhance diastereopurity:
-
Diastereomer-Selective Deamination :
Transaminases selectively deaminate the cis-diastereomer of 4-substituted cyclohexane-1-amines, leaving trans-isomers enriched (>99% de). This method leverages ketone intermediates for dynamic isomerization .
Physicochemical and Biological Activity
The fluoromethyl group (-CHF) influences electronic and steric properties:
Scientific Research Applications
Medicinal Chemistry Applications
Trans-4-(fluoromethyl)cyclohexan-1-amine is primarily utilized in the development of pharmaceutical compounds. It serves as an important intermediate in the synthesis of various biologically active molecules.
NPYY5 Receptor Antagonists
One significant application is its role in the synthesis of NPYY5 receptor antagonists. These compounds have potential therapeutic implications for conditions such as obesity and anxiety disorders. The synthesis process involves using this compound as a precursor to create derivatives that exhibit antagonist activity at the NPYY5 receptor .
Case Study: Synthesis of NPYY5 Antagonists
A study demonstrated the effectiveness of this compound in producing NPYY5 receptor antagonists with improved efficacy and selectivity. The derivatives synthesized showed promising results in preclinical trials, indicating their potential for further development into therapeutic agents .
Synthetic Applications
This compound is also valuable in synthetic organic chemistry, particularly in the formation of complex organic structures.
Urea Derivatives
The compound is utilized in the synthesis of substituted ureas, which are important in medicinal chemistry for their diverse biological activities. The reaction of this compound with isocyanates leads to the formation of urea derivatives that can act as enzyme inhibitors or modulators .
Data Table: Urea Derivatives Synthesized from this compound
| Urea Derivative | Yield (%) | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N'-(trans-4-fluoromethylcyclohexyl)urea | 85% | Moderate inhibition of cancer cell proliferation |
| N-(trifluoromethyl)-N'-(trans-4-fluoromethylcyclohexyl)urea | 90% | Potent inhibitor of eIF2α phosphorylation |
Material Science Applications
In addition to its medicinal applications, this compound has potential uses in material science, particularly in the development of polymers and coatings.
Polymerization Processes
The compound can be employed as a monomer or co-monomer in polymerization reactions to produce fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are useful in various industrial applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of Trans-4-(fluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. For example, it has been studied as a potential ligand for histamine receptors, where it can influence receptor signaling pathways . The fluorine atom’s presence enhances the compound’s binding affinity and selectivity for these targets, making it a valuable tool in receptor studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
Notes:
- Piperazine-containing analogs (e.g., CAS 791778-53-5) exhibit extended pharmacophores, enabling interactions with neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A) .
Biological Activity
Trans-4-(fluoromethyl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring with a fluoromethyl group at the 4-position and an amine group at the 1-position. The presence of the fluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.
The mechanism of action of this compound involves several key interactions:
- Lipophilicity : The fluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.
- Hydrogen Bonding : The amine group can form hydrogen bonds with various proteins, influencing their activity and function. This property is particularly important for modulating enzyme activities and receptor binding .
Biological Activity
Research indicates that this compound exhibits significant biological activity in various contexts:
- Antipsychotic Drug Development : It serves as a key intermediate in the synthesis of cariprazine, an antipsychotic medication. Its production through biocatalysis has been optimized to enhance yield and selectivity .
- Enzyme Modulation : Studies have shown that the compound can modulate the activity of enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
- Potential as a Biochemical Probe : Due to its structural features, this compound is being investigated for its potential as a biochemical probe, aiding in the understanding of various biological processes .
Table 1: Summary of Biological Activities
Case Study: Synthesis Optimization
A recent study focused on optimizing the synthesis of this compound via biocatalysis. Researchers employed transaminases to selectively convert cis-diastereomers into the desired trans-isomer with high diastereomeric excess (>99%). This approach not only improved yield but also demonstrated dynamic isomerization capabilities that could be applied industrially .
Q & A
Q. What are the common synthetic routes for preparing trans-4-(fluoromethyl)cyclohexan-1-amine?
this compound can be synthesized via multi-step protocols involving:
- Reductive amination : Cyclohexanone derivatives are reacted with fluoromethyl-containing precursors under hydrogenation conditions using catalysts like palladium or platinum .
- Chiral resolution : Racemic mixtures may be separated via diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the trans-isomer .
- Fluorination strategies : Fluorine can be introduced via reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at late stages to preserve stereochemistry .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
The fluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability, critical for CNS-targeting applications (logP ~1.8–2.3) .
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro .
- Stereoelectronic effects : The electron-withdrawing nature of fluorine stabilizes the amine’s lone pair, affecting hydrogen-bonding interactions .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and F NMR confirm stereochemistry and purity (e.g., δ ~4.5–5.0 ppm for fluoromethyl protons) .
- Mass spectrometry (MS) : ESI-MS detects [M+H]+ ions (m/z ~158–162) and fragments to validate structural integrity .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
Advanced Research Questions
Q. How can synthetic yields be optimized for stereoselective fluoromethylation?
Methodological improvements include:
- Catalyst screening : Transition-metal catalysts (e.g., Ru-phosphine complexes) enhance enantiomeric excess (ee >90%) in asymmetric hydrogenation .
- Solvent effects : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes side reactions during fluorination .
- Temperature control : Low-temperature (-78°C) DAST reactions prevent racemization of the fluoromethyl group .
Q. What contradictions exist in reported biological activities of fluorinated cyclohexylamines?
Discrepancies arise in:
- Enzyme inhibition : Some studies report IC values <1 µM for kinase inhibition, while others show no activity due to conformational flexibility of the cyclohexane ring .
- Receptor binding : Fluoromethyl positioning (axial vs. equatorial) alters affinity for neurotransmitter receptors (e.g., σ1 vs. σ2) by up to 10-fold .
- In vivo vs. in vitro efficacy : Poor correlation between cellular assays and animal models may stem from variable blood-brain barrier penetration .
Q. How can computational modeling guide SAR studies for this compound?
Advanced approaches include:
- Docking simulations : Predict binding poses with targets like serotonin transporters (SERT) using AutoDock Vina .
- MD simulations : Assess conformational stability of the trans-isomer in lipid bilayers (e.g., POPC membranes) .
- QSAR models : Correlate fluorine’s Hammett σ parameter with bioactivity to prioritize derivatives .
Q. What strategies mitigate racemization during scale-up synthesis?
Critical steps involve:
- Protecting groups : Use of Boc or Fmoc groups to stabilize the amine during fluoromethylation .
- Low-temperature workup : Quenching reactions at -20°C to preserve stereochemical integrity .
- In-line analytics : PAT (Process Analytical Technology) tools monitor ee in real-time via Raman spectroscopy .
Methodological Considerations
Q. How are metabolic stability and toxicity profiles assessed for fluorinated amines?
Standard protocols include:
- Microsomal assays : Human liver microsomes (HLM) quantify metabolic clearance (e.g., Clint <10 mL/min/kg indicates stability) .
- Ames testing : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- CYP inhibition screening : Fluorine’s impact on CYP3A4/2D6 is tested via fluorogenic substrates .
Q. What techniques resolve stereochemical ambiguities in fluorinated cyclohexanes?
Advanced methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
